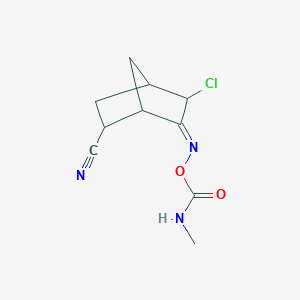
ENT 25,962
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Union Carbide UC-20047 is a compound used primarily as a catalyst in ethylene polymerization. This compound is based on chromocene dispersed on silica and is distinct from other catalysts due to its unique active sites and high responsiveness to hydrogen, which allows for tuning the resulting polymer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Union Carbide UC-20047 is synthesized by contacting a solution of chromocene with partially dehydroxylated silica. The preparation involves the use of various solvents such as pentane, toluene, heptane, and dichloromethane, which are dried and freshly distilled under argon. The silica support is partially dehydroxylated at 700°C .
Industrial Production Methods
The industrial production of Union Carbide UC-20047 involves large-scale preparation of the silica-supported chromocene catalyst. This process requires precise control of reaction conditions, including the density of hydroxyl groups on the silica support, which influences the activity of the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
Union Carbide UC-20047 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different chromium species.
Reduction: Reduction reactions can lead to the formation of chromium hydrides.
Substitution: Substitution reactions involve the replacement of ligands on the chromium center.
Common Reagents and Conditions
Common reagents used in reactions with Union Carbide UC-20047 include ethylene, hydrogen, and various solvents. The reactions typically occur under inert atmospheres, such as argon, and at controlled temperatures .
Major Products
The major products formed from reactions involving Union Carbide UC-20047 are chromium alkyl species and polyethylene. The polymerization of ethylene through a Cossee-Arlman-type mechanism is a key reaction facilitated by this catalyst .
Applications De Recherche Scientifique
Union Carbide UC-20047 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in ethylene polymerization, leading to the production of polyethylene.
Medicine: Research into its use in drug delivery systems and other medical applications.
Industry: Widely used in the production of high-density polyethylene, which is a common plastic material
Mécanisme D'action
The mechanism of action of Union Carbide UC-20047 involves the formation of monomeric surface-supported chromium hydrides, which are the active sites of the catalyst. These sites are formed in the presence of grafted and adsorbed chromocene as well as residual surface hydroxyl groups. The chromium hydrides initiate polymerization by inserting ethylene through a Cossee-Arlman-type mechanism .
Comparaison Avec Des Composés Similaires
Union Carbide UC-20047 is unique compared to other similar compounds due to its high responsiveness to hydrogen and its distinct active sites. Similar compounds include:
Phillips Catalyst: Based on supported chromium oxide, but less responsive to hydrogen.
Ziegler-Natta Catalyst: Used in polyethylene production but operates through a different mechanism.
Union Carbide UC-20047 stands out due to its ability to produce polyethylene with controlled chain lengths and its pioneering role in surface organometallic chemistry .
Propriétés
Numéro CAS |
118-43-4 |
|---|---|
Formule moléculaire |
C10H12ClN3O2 |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
[(E)-(3-chloro-6-cyano-2-bicyclo[2.2.1]heptanylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C10H12ClN3O2/c1-13-10(15)16-14-9-7-3-5(8(9)11)2-6(7)4-12/h5-8H,2-3H2,1H3,(H,13,15)/b14-9+ |
Clé InChI |
QCQPGRMMDFIQMB-NTEUORMPSA-N |
SMILES |
CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |
SMILES isomérique |
CNC(=O)O/N=C/1\C2CC(C1Cl)CC2C#N |
SMILES canonique |
CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |
Key on ui other cas no. |
15271-41-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















